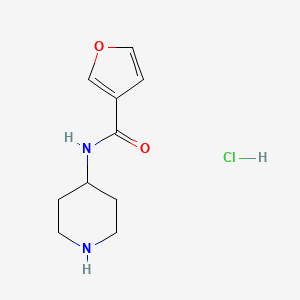
N-(哌啶-4-基)呋喃-3-甲酰胺盐酸盐
描述
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a white to off-white powder that is soluble in water and other polar solvents .
科学研究应用
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It’s structurally related to furanylfentanyl, a synthetic opioid . Opioids typically target the opioid receptors in the brain, which play a crucial role in pain perception and reward.
Mode of Action
As a structural analog of furanylfentanyl, N-(piperidin-4-yl)furan-3-carboxamide hydrochloride likely interacts with its targets in a similar manner. Opioids like furanylfentanyl bind to opioid receptors, mimicking the effects of endogenous opiates. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
They inhibit the release of substance P, a neurotransmitter involved in pain transmission, from the terminals of primary afferent neurons .
Pharmacokinetics
Opioids are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
At higher doses, they can cause respiratory depression, nausea, and constipation .
生化分析
Biochemical Properties
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds. Additionally, N-(piperidin-4-yl)furan-3-carboxamide hydrochloride has been shown to bind to certain proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes .
Cellular Effects
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride exhibits various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. It also influences cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, N-(piperidin-4-yl)furan-3-carboxamide hydrochloride affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. For example, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins, thereby affecting signal transduction pathways. Additionally, N-(piperidin-4-yl)furan-3-carboxamide hydrochloride can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that N-(piperidin-4-yl)furan-3-carboxamide hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activities and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites, which may have different biological activities compared to the parent compound. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For example, it may bind to membrane transporters that mediate its uptake into cells, or to cytoplasmic proteins that direct its distribution within the cell .
Subcellular Localization
The subcellular localization of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the mitochondria to influence cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride typically involves the reaction of furan-3-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
N-(piperidin-4-yl)pyridine-3-carboxamide hydrochloride: Contains a pyridine ring instead of a furan ring.
N-(piperidin-4-yl)benzene-3-carboxamide hydrochloride: Features a benzene ring instead of a furan ring.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different heterocyclic rings .
属性
IUPAC Name |
N-piperidin-4-ylfuran-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGANSTXNDIMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=COC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


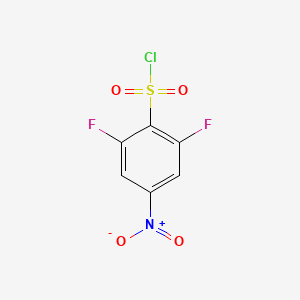
![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
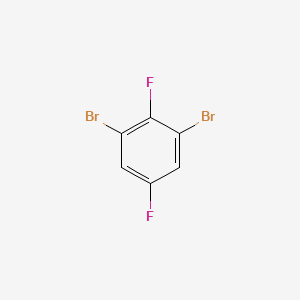
![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)
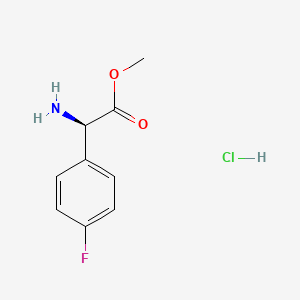
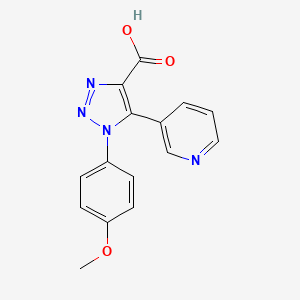
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)
![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)

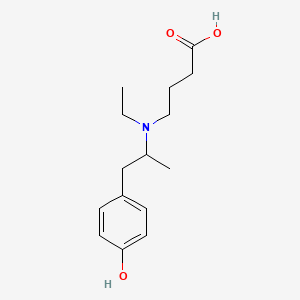
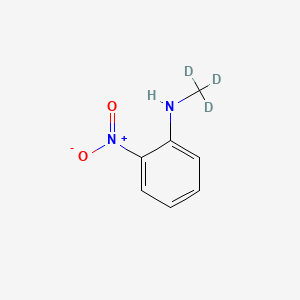
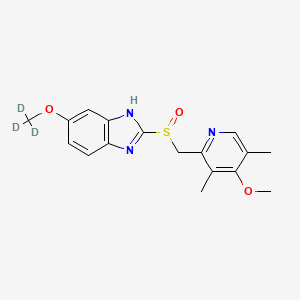
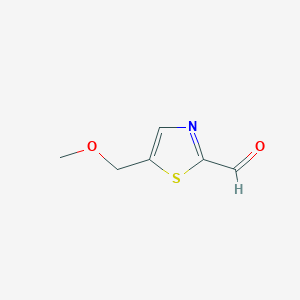
![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)
